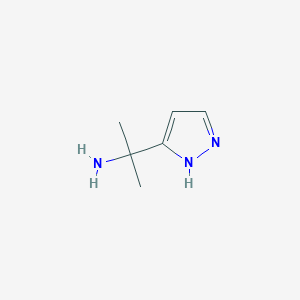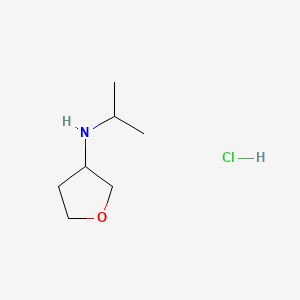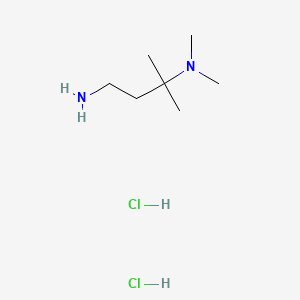
(4-Amino-2-methylbutan-2-yl)dimethylaminedihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Amino-2-methylbutan-2-yl)dimethylaminedihydrochloride typically involves the reaction of 4-amino-2-methylbutan-2-ol with dimethylamine under specific conditions. The reaction is carried out in the presence of hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and crystallization to obtain the final product in its dihydrochloride form.
Analyse Chemischer Reaktionen
Types of Reactions
(4-Amino-2-methylbutan-2-yl)dimethylaminedihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for substitution reactions. The conditions for these reactions vary depending on the desired product.
Major Products Formed
The major products formed from these reactions include various amine derivatives, oxides, and substituted compounds, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (4-Amino-2-methylbutan-2-yl)dimethylaminedihydrochloride is used as a building block for the synthesis of more complex molecules. It is particularly useful in the preparation of drug candidates containing hindered amine motifs .
Biology
In biological research, this compound is used to study the effects of amine derivatives on various biological systems. It serves as a model compound for understanding the behavior of similar amines in biological environments .
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It is studied for its effects on neurotransmitter systems and its potential use in treating neurological disorders .
Industry
In the industrial sector, this compound is used in the production of various chemical products. It serves as an intermediate in the synthesis of other compounds and is used in the formulation of certain industrial chemicals .
Wirkmechanismus
The mechanism of action of (4-Amino-2-methylbutan-2-yl)dimethylaminedihydrochloride involves its interaction with molecular targets such as neurotransmitter receptors and enzymes. The compound exerts its effects by modulating the activity of these targets, leading to changes in cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-((2,3-dimethylbutan-2-yl)amino)benzamide: This compound is structurally similar and is used in similar applications.
4-Amino-2-methylbutan-2-ol: Another related compound with similar chemical properties.
Uniqueness
(4-Amino-2-methylbutan-2-yl)dimethylaminedihydrochloride is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its ability to interact with neurotransmitter systems and its potential therapeutic applications set it apart from other similar compounds.
Eigenschaften
Molekularformel |
C7H20Cl2N2 |
|---|---|
Molekulargewicht |
203.15 g/mol |
IUPAC-Name |
3-N,3-N,3-trimethylbutane-1,3-diamine;dihydrochloride |
InChI |
InChI=1S/C7H18N2.2ClH/c1-7(2,5-6-8)9(3)4;;/h5-6,8H2,1-4H3;2*1H |
InChI-Schlüssel |
URWBONQYGFHNAN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CCN)N(C)C.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S,3S)-2-[1-(propan-2-yl)-1H-pyrazol-5-yl]oxolan-3-amine](/img/structure/B13524710.png)
![Pyrazolo[1,5-a]pyridin-6-aminedihydrochloride](/img/structure/B13524718.png)

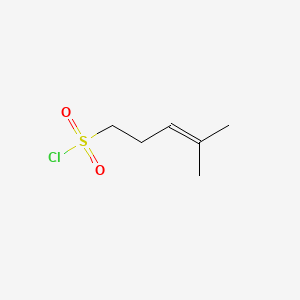
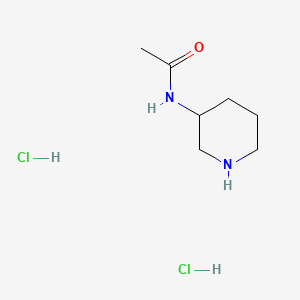

![4-[(3,5-Dichlorophenyl)methyl]piperidine](/img/structure/B13524757.png)

